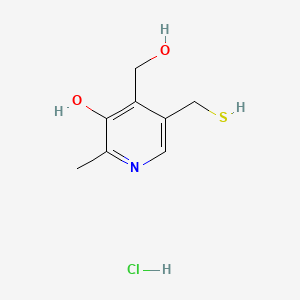

4-cyclopropyl-N-phenylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyprodinil is a systemic, broad-spectrum fungicide belonging to the anilinopyrimidine group of chemicals. It is primarily used to control a range of fungal diseases in various crops, including cereals, grapes, pome fruit, stone fruit, strawberries, vegetables, field crops, and ornamentals . Cyprodinil is known for its low solubility, moderate persistence in soils, and volatility .

Métodos De Preparación

Cyprodinil is synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent functionalization. The synthetic route typically involves the reaction of 4-cyclopropyl-6-methyl-pyrimidin-2-amine with phenyl isocyanate to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Análisis De Reacciones Químicas

Cyprodinil undergoes various chemical reactions, including:

Hydroxylation: The phenyl and pyrimidine rings, as well as the methyl group, can be hydroxylated.

Conjugation: The hydroxylated metabolites are often conjugated with glucuronic acid or sulfate.

Photodegradation: Cyprodinil is rapidly degraded in water when exposed to UV light, with a half-life of approximately 13.5 days.

Common reagents used in these reactions include methanol, water, hydrochloric acid, and ammonia solutions . The major products formed from these reactions are hydroxylated and conjugated metabolites .

Aplicaciones Científicas De Investigación

Cyprodinil has a wide range of scientific research applications, including:

Mecanismo De Acción

Cyprodinil exerts its effects by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth . It targets the cgs gene, which is involved in methionine biosynthesis, and inhibits the secretion of hydrolytic enzymes . This disruption in methionine biosynthesis leads to the inhibition of fungal growth and development .

Comparación Con Compuestos Similares

Cyprodinil is often compared with other anilinopyrimidine fungicides such as pyrimethanil and mepanipyrim . While all three compounds share a similar mode of action, cyprodinil is unique in its specific molecular structure and its effectiveness against a broader range of fungal pathogens . Other similar compounds include:

Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action but different molecular structure.

Mepanipyrim: Also an anilinopyrimidine fungicide, used primarily for controlling Botrytis and Venturia.

Cyprodinil’s uniqueness lies in its broad-spectrum activity and its ability to control a wide range of fungal diseases in various crops .

Propiedades

Fórmula molecular |

C13H13N3 |

|---|---|

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

4-cyclopropyl-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C13H13N3/c1-2-4-11(5-3-1)15-13-14-9-8-12(16-13)10-6-7-10/h1-5,8-10H,6-7H2,(H,14,15,16) |

Clave InChI |

JHNOAAZFIOGLLM-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NC(=NC=C2)NC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole](/img/structure/B13401652.png)

![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide](/img/structure/B13401655.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)

![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)

![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)